molecular formula C7H7N5 B2710666 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine CAS No. 1430937-92-0

4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Cat. No.: B2710666
CAS No.: 1430937-92-0
M. Wt: 161.168
InChI Key: QKWUCEBPSHMSHG-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine is a versatile chemical compound with the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol . This compound features a pyridine ring substituted with a triazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often catalyzed by copper(I) ions and can be performed under mild conditions, making it a popular choice for synthesizing triazole-containing compounds . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Comparison with Similar Compounds

4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine can be compared with other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(triazol-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-5-6(1-2-9-7)12-10-3-4-11-12/h1-5H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWUCEBPSHMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2N=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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